molecular formula C14H11IN2O B11985310 N'-Benzylidene-2-iodobenzohydrazide

N'-Benzylidene-2-iodobenzohydrazide

Cat. No.: B11985310
M. Wt: 350.15 g/mol
InChI Key: IVDDXACWJWQJMV-MHWRWJLKSA-N
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Description

N'-Benzylidene-2-iodobenzohydrazide is a synthetic hydrazone derivative of 2-iodobenzohydrazide, offered as a high-purity research chemical. This compound belongs to the class of benzylidene hydrazides, which are recognized in medicinal chemistry as key pharmacophores for developing biologically active molecules . While specific bioactivity data for this iodinated analog is limited in the public domain, closely related structural analogs have demonstrated significant potential in biochemical research. Members of the benzylidene benzohydrazide family have been identified as potent enzyme inhibitors. Notably, certain derivatives have shown strong in vitro urease inhibition, an activity relevant for investigating treatments for conditions like peptic ulcers caused by Helicobacter pylori . Furthermore, structurally similar hydrazide-hydrazones are frequently explored for their antimicrobial properties against various bacterial and fungal strains . The presence of the iodine atom on the benzohydrazide moiety is a significant structural feature. Iodine can influence the molecule's electron distribution and lipophilicity, which may affect its binding affinity to biological targets and is a common modification in structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs as synthons for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are valuable scaffolds in drug discovery . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H11IN2O

Molecular Weight

350.15 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-iodobenzamide

InChI

InChI=1S/C14H11IN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+

InChI Key

IVDDXACWJWQJMV-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of N Benzylidene 2 Iodobenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N'-Benzylidene-2-iodobenzohydrazide, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical data for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 2-iodobenzoyl and benzylidene moieties resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton of the azomethine group (-N=CH-) is expected to appear as a singlet in a specific chemical shift range. Additionally, the N-H proton of the hydrazide group gives rise to a distinct signal that can be confirmed by D₂O exchange experiments.

While specific peak assignments for this compound were not found in the provided search results, analysis of similar structures like N'-benzylidene-2-hydroxybenzohydrazide shows aromatic protons in the range of 7.03-7.55 ppm and the -N=C-H proton at 7.87 ppm. iiste.org For (E)-N'-benzylidene-2-cyanoacetohydrazide, the N-H proton appears as a singlet at δ 11.80 ppm, the azomethine proton at δ 8.00 ppm, and aromatic protons between δ 7.41 and 7.70 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group in this compound is expected to show a signal in the range of δ 160-170 ppm. The carbon atom of the C-I bond will also have a characteristic chemical shift. Aromatic carbons from both benzene (B151609) rings will appear in the δ 120-140 ppm region, and the azomethine carbon (-N=CH-) will have a signal in the downfield region as well.

For comparison, in a related compound, (E)-N'-(2,4,6-trimethylbenzylidene)-3,4-dimethoxybenzohydrazide, 18 distinct carbon signals were observed, confirming the complexity of such structures. nih.gov In another example, (E)-N'-benzylidene-2-cyanoacetohydrazide, the carbonyl carbon resonates at δ 165.3 ppm and the azomethine carbon at δ 144.9 ppm. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band corresponding to the C=O (amide I) stretching vibration is typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the hydrazide moiety usually appears as a band in the range of 3200-3400 cm⁻¹. The C=N stretching of the azomethine group is expected around 1600-1630 cm⁻¹. Furthermore, the C-I stretching vibration will be present at a lower frequency, and various C-H and C=C stretching and bending vibrations from the aromatic rings will also be observed.

For instance, the IR spectrum of N'-benzylidene-2-hydroxybenzohydrazide shows characteristic bands at 3260-3300 cm⁻¹ (-N-H), 3450 cm⁻¹ (phenolic -O-H), 1655 cm⁻¹ (amide -C=O), and 1610 cm⁻¹ (azomethine -C=N). iiste.org Similarly, for N'-E-benzylidene benzohydrazide (B10538), the C=O and C=N stretching bands were detected at 1622 cm⁻¹ and 1597 cm⁻¹, respectively, with the N-H stretching band at 3173 cm⁻¹. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the hydrazone moiety. The presence of the iodine atom and the extended conjugation in the molecule will influence the position and intensity of these absorption maxima (λ_max). Studies on similar hydrazone compounds have been used to investigate their complexation with metal ions, where changes in the UV-Vis spectrum indicate coordination. sebhau.edu.lysebhau.edu.ly

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₁₁IN₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is a simple and rapid method used to check the completion of the reaction by comparing the spots of the reactants and the product. rsc.org

For purification, column chromatography is often employed. beilstein-journals.org The purity of the final compound can be quantitatively determined using techniques like High-Performance Liquid Chromatography (HPLC), which would show a single sharp peak for a pure sample. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both separation and identification. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, ensuring its purity and confirming its chemical identity. The technique typically involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products (carbon dioxide, water, and nitrogen gas).

For this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₁₄H₁₁IN₂O. This calculation involves determining the molecular weight of the compound and the total weight of each constituent element (Carbon, Hydrogen, Nitrogen, Iodine, and Oxygen) within one mole of the substance.

The molecular weight of this compound is calculated as follows:

(14 x Atomic weight of Carbon) + (11 x Atomic weight of Hydrogen) + (1 x Atomic weight of Iodine) + (2 x Atomic weight of Nitrogen) + (1 x Atomic weight of Oxygen)

(14 x 12.011) + (11 x 1.008) + (1 x 126.90) + (2 x 14.007) + (1 x 15.999) = 350.14 g/mol

Based on this molecular weight, the theoretical elemental percentages are determined. These theoretical values serve as a benchmark against which experimentally obtained data are compared. While specific experimental findings for this compound are not widely documented in publicly available literature, the expected values provide a critical reference for its synthesis and characterization.

Below is a comprehensive table detailing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass of Element ( g/mol )Percentage Composition (%)
CarbonC12.01114168.15448.02
HydrogenH1.0081111.0883.17
IodineI126.901126.9036.24
NitrogenN14.007228.0148.00
OxygenO15.999115.9994.57
Total 350.155 100.00

In a research setting, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen would be expected to align closely with the theoretical values presented in the table, typically within a margin of ±0.4%. This close correlation would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Theoretical Investigations of N Benzylidene 2 Iodobenzohydrazide

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For hydrazone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.govasianpubs.org

For analogous hydrazone compounds, DFT calculations have been used to determine the energies of HOMO, LUMO, and the corresponding energy gap, providing insights into their chemical behavior. nih.gov For N'-Benzylidene-2-iodobenzohydrazide, one would expect the iodine atom and the benzohydrazide (B10538) scaffold to significantly influence the electron distribution and orbital energies.

Analysis of Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, based on Koopmans' theorem, provide a theoretical framework for understanding molecular interactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion. S = 1 / η

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is given by: ω = χ² / (2η)

In studies of similar heterocyclic hydrazones, these parameters have been calculated to correlate with various activities. nih.govasianpubs.org

Table 1: Theoretical Global Reactivity Descriptors (Illustrative for a Generic Hydrazone)

Descriptor Formula Typical Value Range (eV)
HOMO Energy (EHOMO) - -5 to -7
LUMO Energy (ELUMO) - -1 to -3
Energy Gap (ΔE) ELUMO - EHOMO 3 to 5
Electronegativity (χ) - (EHOMO + ELUMO) / 2 3 to 5
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.5 to 2.5
Electrophilicity Index (ω) χ² / (2η) 2 to 6

Note: This table is illustrative and does not represent actual data for this compound.

Prediction of Ionization Potentials and Electron Affinities

Theoretical methods can also predict the ionization potential (IP) and electron affinity (EA) of a molecule.

Ionization Potential (IP): The energy required to remove an electron, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, approximated as EA ≈ -ELUMO.

These values are instrumental in understanding reaction mechanisms and the potential for charge transfer interactions. For substituted benzothiazoles, a related class of compounds, lower ionization potentials have been correlated with higher antioxidant activity. asianpubs.org

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling encompasses a range of techniques used to visualize and simulate the behavior of molecules. For benzohydrazide derivatives, molecular docking is a commonly applied method to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. nih.gov This involves placing the ligand (the small molecule) into the binding site of a protein and scoring the interaction.

In studies of related hydrazones, docking has been used to predict inhibitory activity against targets like the SARS-CoV-2 main protease or α-glucosidase. nih.govnih.gov For this compound, molecular modeling could be used to explore potential interactions with various biological targets, with the bulky iodine atom likely playing a significant role in steric and electrostatic interactions. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystal structure of a compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predictive Insights

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., dipole moment), topological (e.g., molecular connectivity indices), or steric. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds.

For series of bromo-benzohydrazides and other hydrazones, QSAR studies have successfully correlated antimicrobial or other biological activities with specific physicochemical properties. nih.govnih.gov A QSAR model for a series including this compound would likely need to account for the unique properties of the iodine substituent, such as its high polarizability and potential for halogen bonding.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Bromo-benzohydrazides
Heterocyclic hydrazones

Analysis of Topological and Electronic Descriptors in QSAR Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.net This is achieved through the use of molecular descriptors, which are numerical representations of a molecule's properties. ijcrt.org These descriptors can be broadly categorized into topological and electronic, among others. Topological descriptors encode information about the connectivity and branching of atoms within a molecule, while electronic descriptors quantify the electronic properties such as charge distribution and orbital energies. nih.gov

Topological Descriptors:

Topological indices are numerical values derived from the graph representation of a molecule and are sensitive to its size, shape, and degree of branching. nih.gov For this compound, key topological descriptors would include:

Molecular Connectivity Indices (χ): These indices, such as the first-order (¹χ) and second-order (²χ) connectivity indices, describe the degree of branching and connectivity within the molecule. The intricate arrangement of the two phenyl rings connected by the hydrazide bridge would be reflected in these values. Studies on other hydrazides have shown the importance of connectivity indices in describing their antimicrobial activity. researchgate.net

Wiener Index (W): This index is calculated as the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It provides a measure of the molecule's compactness.

Balaban Index (J): This is a highly discriminating descriptor that is sensitive to the branching and cyclicity of a molecule.

Shape Indices (κ): Kier's alpha shape indices (κα) are used to quantify different aspects of molecular shape. researchgate.net

Electronic Descriptors:

Electronic descriptors are fundamental in understanding how a molecule will interact with a biological target. The introduction of the iodine atom, a halogen, significantly influences the electronic properties of the benzoyl ring through both inductive and resonance effects. Important electronic descriptors for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Partial Atomic Charges: The distribution of partial charges on the atoms, particularly on the nitrogen and oxygen atoms of the hydrazide group and the iodine atom, is critical for understanding potential hydrogen bonding and other non-covalent interactions with a receptor.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

Hypothetical Data for QSAR Analysis:

To illustrate how these descriptors would be utilized in a QSAR study, the following interactive table presents hypothetical calculated values for this compound and a few related analogues. In a real research scenario, these values would be calculated using specialized computational chemistry software and correlated with experimentally determined biological activity data to develop a predictive QSAR model.

Compound NameMolecular Weight ( g/mol )LogPWiener Index (W)¹χHOMO (eV)LUMO (eV)Dipole Moment (Debye)
This compound350.174.212506.85-6.2-1.53.8
N'-Benzylidenebenzohydrazide224.263.19805.92-5.9-1.23.1
N'-Benzylidene-2-chlorobenzohydrazide258.703.711506.40-6.1-1.43.5
N'-Benzylidene-2-bromobenzohydrazide303.163.912006.62-6.15-1.453.6

The development of a robust QSAR model based on such descriptors would enable the in-silico screening of virtual libraries of related compounds, prioritizing the synthesis of derivatives with the highest predicted activity. This computational approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.

Chemical Reactivity and Mechanistic Studies of N Benzylidene 2 Iodobenzohydrazide Analogs

Investigation of Condensation Reaction Mechanisms

The formation of N'-benzylidene-2-iodobenzohydrazide and its analogs typically proceeds through a condensation reaction between 2-iodobenzohydrazide (B1297923) and a substituted benzaldehyde (B42025). This reaction is a classic example of nucleophilic addition-elimination at the carbonyl group. The general mechanism, which can be catalyzed by either acid or base, involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the benzaldehyde, which significantly enhances the electrophilicity of the carbonyl carbon. bham.ac.uknih.govresearchgate.net The lone pair of the terminal nitrogen of 2-iodobenzohydrazide then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final this compound product. bham.ac.uknih.govresearchgate.net The general steps for the acid-catalyzed condensation are as follows:

Protonation of the carbonyl group: The acid catalyst protonates the oxygen atom of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

Dehydration: The elimination of a water molecule results in the formation of the C=N double bond of the hydrazone.

Base-catalyzed condensation, on the other hand, typically involves the deprotonation of the hydrazide to form a more potent nucleophile, which then attacks the carbonyl carbon of the aldehyde. youtube.comyoutube.com However, for hydrazides, the uncatalyzed reaction or acid catalysis is more common.

The kinetics of such condensation reactions are generally second-order, being first-order with respect to both the hydrazide and the aldehyde. oberlin.edu The rate of the reaction is influenced by the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. This relationship can be quantified using a Hammett plot, where a positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing substituents. scispace.comnih.gov While a specific Hammett study for the condensation of 2-iodobenzohydrazide was not found in the searched literature, this general principle is well-established for similar condensation reactions. scispace.comnih.gov

The presence of the 2-iodo substituent on the benzohydrazide (B10538) moiety is expected to exert a mild electron-withdrawing effect through induction, which could slightly modulate the nucleophilicity of the hydrazide nitrogen. However, its primary influence is likely to be steric, potentially affecting the approach of the nucleophile to the aldehyde and the conformation of the resulting product.

Photoredox Catalysis and Light-Mediated Transformations

The hydrazone functionality in this compound analogs makes them interesting candidates for photoredox catalysis and other light-mediated transformations. These reactions often involve the generation of radical intermediates and can lead to unique chemical transformations.

Reductive Coupling Reactions of Benzylidene Imines/Hydrazides

While specific studies on the reductive coupling of this compound are not prevalent in the searched literature, the reactivity of related imines and hydrazones under photoredox conditions provides valuable insights. The reductive coupling of imines, for instance, can lead to the formation of vicinal diamines. nih.gov This transformation typically involves the single-electron reduction of the imine to form an α-amino radical. Dimerization of these radicals then yields the diamine product. nih.gov A plausible pathway for the reductive coupling of an N'-benzylidenehydrazide analog would involve the following steps:

Photoexcitation of a photocatalyst.

Single-electron transfer (SET) from the excited photocatalyst to the hydrazone, generating a radical anion.

Protonation of the radical anion to form an α-hydrazinyl radical.

Radical-radical coupling of two α-hydrazinyl radicals to form the vicinal dihydrazide.

The presence of the 2-iodo substituent could potentially influence this process. The C-I bond is known to be susceptible to reductive cleavage under certain photoredox conditions, which could lead to competing reaction pathways involving aryl radical generation. scispace.comnih.gov

Generation and Reactivity of Radical Intermediates

The generation of radical intermediates from N'-aroylhydrazones under photoredox conditions is a key step in many of their light-mediated transformations. nih.gov Single-electron oxidation or reduction of the hydrazone moiety can lead to the formation of nitrogen-centered radicals or radical anions, respectively. nih.gov

In the context of this compound, the 2-iodo group introduces the possibility of generating an aryl radical via reductive cleavage of the C-I bond. scispace.comnih.gov This could occur in parallel with or in competition with reactions centered on the hydrazone functionality. The resulting aryl radical could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to other unsaturated systems.

Furthermore, N-acylhydrazones can serve as acceptors for alkyl radicals generated via photoredox catalysis, leading to the formation of new C-C bonds. nih.gov This reactivity opens up avenues for the functionalization of the carbon atom of the C=N bond.

Stereochemical Control in Photochemical Transformations

A common photochemical process for compounds containing a C=N double bond, such as N'-benzylidenehydrazides, is E/Z isomerization around this bond. nih.govmdpi.com Irradiation with light of a suitable wavelength can promote the conversion of the more stable E-isomer to the Z-isomer, or vice versa. nih.govmdpi.com The quantum yield of this photoisomerization is dependent on the substituents present in the molecule and the irradiation wavelength. researchgate.netcnr.itresearchgate.net For some acylhydrazones, the E to Z isomerization has been observed with quantum yields around 0.30 upon irradiation at 365 nm. nih.gov

The stereochemical outcome of photochemical reactions involving N'-benzylidenehydrazide analogs can also be influenced by the reaction environment. For instance, performing reactions within the confined spaces of supramolecular assemblies can lead to enhanced stereoselectivity. oaepublish.com In the case of radical coupling reactions, the stereochemistry of the newly formed C-C bond can be influenced by the steric bulk of the substituents on the reacting radicals. nih.gov For bulky substrates, a high degree of diastereoselectivity is often observed. nih.gov Computational studies on related systems have shown that the stereoselectivity in some photochemical reactions is determined by the dynamics of the excited state and the geometry of the conical intersections. chemrxiv.org

Electrochemical Properties and Electron Transfer Kinetics

The electrochemical behavior of this compound analogs is crucial for understanding their reactivity in redox processes, including photoredox catalysis. Cyclic voltammetry is a key technique used to determine the oxidation and reduction potentials of these compounds. These potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for predicting the feasibility of electron transfer reactions.

While specific cyclic voltammetry data for this compound is not available in the searched literature, studies on related nitrogen-containing heterocyclic compounds and other redox-active organic molecules can offer some general expectations. The hydrazone moiety is redox-active and can be both oxidized and reduced. The presence of the 2-iodo substituent and other substituents on the aromatic rings will influence these redox potentials. Electron-donating groups are expected to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups will make it more difficult to oxidize. Conversely, electron-withdrawing groups will facilitate reduction by lowering the reduction potential.

The kinetics of electron transfer to and from these molecules are also of significant interest. The rate of heterogeneous electron transfer at an electrode surface can be influenced by the molecular structure and the presence of specific functional groups. tue.nl For instance, studies on other systems have shown that the presence of nitrogen functionalities can significantly enhance electron transfer rates. tue.nl Similarly, the kinetics of homogeneous electron transfer in solution, such as in photoredox catalytic cycles, are dependent on the driving force of the reaction (related to the redox potentials) and the reorganization energy associated with the structural changes upon electron transfer. nih.gov

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound analogs can be systematically tuned by introducing different substituents on both the benzylidene and the 2-iodobenzohydrazide moieties. These substituent effects can be electronic or steric in nature and can impact reaction rates, equilibria, and even reaction pathways.

The electronic effects of substituents are often quantified using Hammett plots, which correlate the logarithm of the reaction rate constant or equilibrium constant with a substituent constant (σ) that reflects the electron-donating or electron-withdrawing nature of the substituent. A linear Hammett plot suggests that the reaction mechanism is consistent across the series of substituted compounds.

For the condensation reaction to form N'-benzylidenehydrazides, as discussed in section 5.1, electron-withdrawing groups on the benzaldehyde component generally accelerate the reaction, leading to a positive Hammett ρ value. scispace.comnih.gov This is because these groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the context of photoredox catalysis, substituents can significantly influence the redox potentials of the molecules, thereby affecting the efficiency of electron transfer processes. For example, in the reductive coupling of imines, the electronic nature of the substituents on the benzylidene ring can affect the ease of reduction of the C=N bond. nih.gov

Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of reactants, slowing down the reaction rate. liv.ac.uk In the case of the 2-iodo substituent on the benzohydrazide part, its steric bulk could influence the preferred conformation of the molecule and affect the stereochemical outcome of reactions. For instance, in the homocoupling of bulky N-benzylidene anilines, high diastereoselectivity was observed, which was attributed to the steric hindrance of the substrates. nih.gov

The interplay of electronic and steric effects can be complex. For example, in the hydrogenation of quinolines, both the steric hindrance and the electronic properties of substituents on the catalyst ligand were found to affect the catalytic activity and enantioselectivity. liv.ac.uk Similarly, for this compound analogs, a comprehensive understanding of their reactivity requires a careful consideration of how different substituents modulate both their electronic and steric properties.

Investigation of Structure Activity Relationships in Biological Systems: Mechanistic Basis and Modulation Potential

Computational Insights into Biological Target Modulation (e.g., Enzyme Active Sites)

Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable for understanding how N'-benzylidene-2-iodobenzohydrazide and its analogs interact with biological targets at a molecular level. These studies provide critical insights into the binding modes and energetic favorability of ligand-receptor complexes, guiding the rational design of more potent and selective modulators.

Molecular docking simulations have been employed to predict the binding affinity and orientation of benzylidene hydrazide derivatives within the active sites of various enzymes. For instance, studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential inhibitors of the multidrug efflux pump (MATE) have utilized docking to elucidate binding interactions. researchgate.net Similarly, docking of 2-hydroxybenzohydrazide (B147611) derivatives into the enoyl-acyl carrier protein reductase (ENR) of Escherichia coli revealed that substitutions on the benzylidene ring significantly influence binding energy, with a 4-methoxy group leading to a more stable interaction than a 2-methoxy group or an unsubstituted ring. fip.org

In the context of enzyme inhibition, docking studies on N′-benzylidene-benzohydrazides targeting monoamine oxidases (MAO) and β-secretase (BACE-1) have identified key interactions. mdpi.com These simulations show that the molecule orients itself to form hydrogen bonds and hydrophobic interactions with crucial residues in the active site, explaining the basis for its inhibitory activity. mdpi.com Fragment-based virtual screening and subsequent 3D-QSAR analysis of (E)-N'-benzylidene hydrazides as c-Met kinase inhibitors have further underscored the structural requirements for potent inhibition, highlighting the importance of the (E)-N'-benzylidene fragment as a core structural element for binding. nih.gov

Table 1: Computational Studies on Benzylidene Hydrazide Derivatives

Biological Target Computational Method Key Findings
c-Met Kinase 3D-QSAR, Virtual Screening The (E)-N'-benzylidene group was identified as a crucial initial fragment for potent inhibitory activity. nih.gov
Monoamine Oxidase B (MAO-B) Molecular Docking Derivatives of 4-hydroxybenzohydrazide showed potential for acting as dual inhibitors of MAO-B and acetylcholinesterase. researchgate.net
E. coli ENR Inhibitor Receptor Molecular Docking N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited a lower rerank score (better binding) than other derivatives, correlating with higher antibacterial activity. fip.org

Structure-Activity Correlation for Antimicrobial Modulations

The antimicrobial potential of this compound derivatives has been a subject of significant investigation. The core acylhydrazone moiety (–CO–NH–N=CH–) is known to be a key pharmacophore responsible for this class of biological activity. mdpi.com SAR studies have demonstrated that the nature and position of substituents on both the benzylidene ring and the benzohydrazide (B10538) core are critical determinants of antimicrobial potency and spectrum.

A study on a series of N'-[(substituted-phenyl)methylidene]-2-iodobenzohydrazides revealed activity primarily against Gram-positive bacteria (e.g., Micrococcus luteus) and yeasts (Candida spp.), with no significant action against Gram-negative bacteria. mdpi.com This suggests a mechanism of action or cellular uptake pathway that is more effective in organisms lacking an outer membrane.

The key SAR findings for this series include:

Effect of Hydroxyl and Methoxy (B1213986) Groups: The presence of a hydroxyl group on the benzylidene ring, particularly at the ortho position (e.g., in N-[(2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide), is often associated with enhanced activity. mdpi.com

Effect of Halogens: Dichloro-substitution on the benzylidene ring, as seen in N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide, can confer strong antifungal properties, especially against Candida species. mdpi.com

In broader studies of benzylidene hydrazones, halogen substitutions at the -2 and -4 positions and nitro groups at the -3 and -4 positions of the aryl ring have been shown to be beneficial for antibacterial activity, whereas hydrophilic substitutions tend to diminish it. nih.gov

Table 2: Antimicrobial Activity of this compound Analogs

Compound Substituent on Benzylidene Ring Target Organism MIC (µg/mL)
12 2-OH, 3-OCH₃ Micrococcus luteus ATCC 10240 31.25
14 2-OH, 3,5-di-Cl Micrococcus luteus ATCC 10240 62.5
12 2-OH, 3-OCH₃ Candida albicans ATCC 10231 125
14 2-OH, 3,5-di-Cl Candida albicans ATCC 10231 1000

Data sourced from a study on hydrazones of iodobenzoic acid. mdpi.com

Structure-Activity Correlation for Enzyme Inhibitory Modulations (e.g., Monoamine Oxidases, β-Secretase)

The N'-benzylidene hydrazide scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are well-established targets for the treatment of depression and Parkinson's disease, respectively. Several studies have shown that benzylidene hydrazide derivatives can act as potent and often selective MAO inhibitors. mdpi.comnih.govnih.gov For a series of N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, SAR analysis revealed that:

Substituent Position: Substituents on the benzylidene ring significantly impact potency and selectivity. For instance, a 2-chloro substituent resulted in potent MAO-B inhibition (IC₅₀ = 0.05 µM), while a 4-chloro substituent was less effective. mdpi.com

Inhibition Type: Kinetic studies have shown that these compounds typically act as reversible and competitive or noncompetitive inhibitors of MAO. mdpi.comnih.gov

β-Secretase (BACE-1) Inhibition: BACE-1 is a primary target for Alzheimer's disease therapy as it initiates the production of amyloid-β peptides. nih.gov The same series of tosylated N′-benzylidene-benzohydrazides also showed inhibitory activity against BACE-1. mdpi.com The SAR for BACE-1 inhibition indicated that:

Halogen Substitution: Compounds with halogen substituents (F, Cl, Br) on the benzylidene ring were generally the most potent inhibitors. mdpi.com

Positional Effects: A 2-fluoro substitution provided the highest potency against BACE-1 (IC₅₀ = 0.81 µM), suggesting that steric and electronic factors at the ortho position are critical for optimal interaction with the enzyme's active site. mdpi.com

Table 3: Enzyme Inhibitory Activity of N'-Benzylidene Hydrazide Derivatives

Compound Base Structure Benzylidene Substituent Target Enzyme Inhibition (IC₅₀ µM)
Tosylated Benzohydrazide 2-Cl MAO-B 0.05
Tosylated Benzohydrazide 4-Cl MAO-B 0.76
Tosylated Benzohydrazide 2-F BACE-1 0.81
Tosylated Benzohydrazide 2-Cl BACE-1 1.13
Tosylated Benzohydrazide 2-Br BACE-1 1.34

Data adapted from a study on N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides. mdpi.com

Structure-Activity Correlation for Antioxidant Properties and Radical Scavenging Mechanisms

Hydrazide-hydrazone derivatives are recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. nih.gov The antioxidant potential of the this compound scaffold is influenced by its structural components.

The key mechanisms for radical scavenging in these molecules are:

Hydrogen Atom Transfer (HAT): The N-H proton of the hydrazone linker is typically the primary site for hydrogen donation, a key step in neutralizing radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH).

Single Electron Transfer (SET): The molecule can also donate an electron, a mechanism often evaluated using the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging assay. nih.gov

SAR studies on related hydrazone series have elucidated several structural requirements for high antioxidant activity:

Phenolic Hydroxyl Groups: The presence of a phenolic -OH group on the benzylidene ring dramatically enhances antioxidant activity. This group provides an additional, highly effective site for hydrogen donation. nih.gov

Electron-Donating Groups: Substituents like methoxy (-OCH₃) groups, especially when positioned to electronically support the phenolic hydroxyl, can further increase radical scavenging capacity. nih.gov

Computational Correlations: Density Functional Theory (DFT) studies have been used to calculate parameters like bond dissociation enthalpy (BDE) of the O-H and N-H bonds. Lower BDE values correlate with higher antioxidant activity, confirming that the ease of hydrogen donation is a critical factor. nih.gov

Table 4: Antioxidant Activity of Hydrazide-Hydrazone Derivatives

Compound Base Structure Benzylidene Substituent Antioxidant Assay Activity (IC₅₀ µM)
4-Hydroxybenzohydrazide 4-OH, 3,5-di-OCH₃ DPPH 29.5
4-Hydroxybenzohydrazide 4-OH, 3-OCH₃ DPPH 42.1
4-Hydroxybenzohydrazide 4-OH DPPH 129.2
4-Hydroxybenzohydrazide Unsubstituted DPPH >200

Data adapted from studies on 4-hydroxybenzohydrazide derivatives. researchgate.net

Exploration of Structural Determinants for Plant Growth Regulation and Herbicidal Effects

While less explored than their medicinal applications, benzylidene derivatives have also shown promise as agrochemicals, including as herbicides and plant growth regulators. The structural features that govern these activities often differ from those required for antimicrobial or enzyme inhibitory effects.

Research into 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones, a structurally related class, has provided key SAR insights into herbicidal activity. nih.gov These studies found that:

Electron-Donating Substituents: High herbicidal activity was linked to the presence of suitable electron-donating groups at the 2- and/or 4-positions of the phenyl ring. This is a distinct SAR profile compared to other related herbicides. nih.gov

Target of Action: The likely target for some of these compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant metabolism. nih.gov

Furthermore, the compound inabenfide, which shares the α-hydroxybenzyl structural motif, is known to be a plant growth retardant that functions by inhibiting the biosynthesis of gibberellins. researchgate.net It specifically blocks the oxidation of kaurene, kaurenol, and kaurenal. This suggests that the this compound scaffold could potentially be modified to interfere with crucial plant biochemical pathways. The stereochemistry at the α-carbon can also be a critical determinant of activity in such compounds. researchgate.net

Table 5: Herbicidal Activity of Benzylidene Derivatives

Compound Class Phenyl Ring Substituent Activity Level (at 187.5 g/ha)
Benzylidene-pyrrolidine-2,4-dione 2-CH₃ Excellent
Benzylidene-pyrrolidine-2,4-dione 4-CH₃ Excellent
Benzylidene-pyrrolidine-2,4-dione 2-Cl Moderate
Benzylidene-pyrrolidine-2,4-dione 4-Cl Low

Data interpretation based on findings for benzylidene-pyrrolidine-2,4-dione derivatives. nih.gov

Advanced Materials Science Applications and Future Research Prospects

Optoelectronic Properties and Applications in Photovoltaic Technologies

The unique structural features of N'-Benzylidene-2-iodobenzohydrazide, which include a benzohydrazide (B10538) core, a benzylidene substituent, and an iodine atom, suggest the potential for interesting optoelectronic behavior. The extended π-conjugated system across the benzylidene and benzoyl moieties is a key characteristic for organic materials used in optoelectronic devices. Such conjugation can facilitate charge transport, a fundamental process in the operation of photovoltaic cells.

While direct research on the application of this compound in photovoltaic technologies is still in its nascent stages, the broader class of benzylidene-containing polymers has shown promise. For instance, poly(thiophene-benzylidene) has been investigated as an active layer in organic solar cells. fip.org These studies demonstrate that the benzylidene unit can be a valuable component in the design of photoactive materials. The presence of the iodine atom in this compound could further influence its electronic properties through the heavy atom effect, potentially enhancing intersystem crossing and influencing photophysical pathways relevant to photovoltaic efficiency.

Further investigation into the thin-film properties, energy levels (HOMO/LUMO), and charge carrier mobility of this compound is crucial to ascertain its viability for use in solar cell fabrication.

This compound as a Ligand in Catalysis

The this compound molecule possesses multiple coordination sites, including the carbonyl oxygen, the imine nitrogen, and potentially the nitrogen atoms of the hydrazide group. This makes it a candidate for use as a ligand in coordination chemistry and catalysis. The formation of metal complexes with this ligand could lead to catalysts with novel reactivity and selectivity.

The steric and electronic properties of the ligand, influenced by the bulky iodo-substituted phenyl ring and the benzylidene group, can create a specific coordination environment around a metal center. This environment can, in turn, dictate the outcome of a catalytic reaction.

Role in Stereoselective Organic Transformations

The development of catalysts for stereoselective transformations is a significant goal in organic synthesis. Chiral ligands are often employed to induce asymmetry in the products of a reaction. While this compound itself is not chiral, its derivatives can be designed to be. By introducing chiral centers into the benzylidene or benzoyl fragments, it is possible to create a chiral ligand capable of directing the stereochemical course of a reaction.

The application of hydrazide derivatives as ligands in catalysis is an active area of research. For example, iron-catalyzed N-amidation of arylamines has been successfully promoted by phosphine (B1218219) ligands, leading to the synthesis of hydrazides. nih.gov This highlights the potential of hydrazide-based structures to participate in and influence catalytic cycles. The specific substitution pattern of this compound could offer unique advantages in controlling the stereoselectivity of transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Rational Design Strategies for Novel Derivatives with Targeted Chemical Properties

The versatility of the this compound scaffold lends itself to rational design strategies for the development of new derivatives with specific, targeted properties. By systematically modifying the chemical structure, researchers can fine-tune the electronic, optical, and catalytic capabilities of the molecule.

For instance, the substitution pattern on the benzylidene ring can be altered to include electron-donating or electron-withdrawing groups. These modifications would directly impact the electronic properties of the entire molecule, influencing its absorption and emission spectra, as well as its redox potentials. Such changes are critical for tailoring the material for specific optoelectronic applications.

Similarly, the iodine atom on the benzoyl ring can be replaced with other halogens or functional groups to modulate the steric and electronic environment of the ligand. This could lead to the development of a library of ligands with varying coordination properties, allowing for the optimization of catalysts for specific chemical transformations. The synthesis of various benzohydrazide derivatives is a well-established process, often involving the condensation of a benzohydrazide with a substituted aldehyde. nih.gov

Integration of Multidisciplinary Approaches for Compound Advancement

The future advancement of this compound and its derivatives will rely heavily on the integration of multidisciplinary research approaches. This includes a synergistic combination of synthetic chemistry, materials science, computational modeling, and advanced spectroscopic characterization.

Synthetic Chemistry: The development of efficient and scalable synthetic routes is paramount for producing a range of derivatives for systematic study. nih.gov

Materials Science: The fabrication and characterization of thin films and devices will be essential for evaluating the performance of these materials in real-world applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, molecular geometry, and predicted properties of new derivatives, guiding synthetic efforts towards the most promising candidates.

Advanced Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved photoluminescence will be crucial for understanding the excited-state dynamics and charge transfer processes that are fundamental to optoelectronic and photocatalytic applications.

By combining these diverse expertise, the scientific community can unlock the full potential of this compound and its analogues, paving the way for their use in next-generation technologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-Benzylidene-2-iodobenzohydrazide to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use a 5% NaOH solution for alkaline treatment of intermediates (e.g., N'-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-ylidene)benzohydrazides) to enhance reactivity. Maintain the reaction in an ice bath to control exothermic side reactions .
  • Step 2 : Add benzoyl chloride dropwise under vigorous stirring to ensure even distribution and minimize byproduct formation. Monitor the reaction until the odor of benzoyl chloride dissipates .
  • Step 3 : Purify via recrystallization using ethanol or methanol. Optimize solvent ratios (e.g., ethanol:water 3:1) to balance yield and purity .

Q. What spectroscopic and analytical techniques are essential for characterizing This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazone linkage and substituent positions. For example, the imine proton (N=CH) typically appears at δ 8.2–8.5 ppm .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1650–1680 cm1^{-1}, N–H bend at 3200–3350 cm1^{-1}) .
  • Elemental Analysis : Validate molecular composition (C, H, N, I) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do coordination complexes of This compound with transition metals influence its biological activity?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React the ligand with metal salts (e.g., CoCl2_2, Ni(NO3_3)2_2, CuSO4_4) in ethanol under reflux (4–6 hours). Use a 1:2 metal-to-ligand molar ratio for octahedral geometry .
  • Bioactivity Screening : Test complexes for antimicrobial activity using agar diffusion assays (e.g., E. coli, S. aureus). Compare zone-of-inhibition diameters to ligand-only controls. For example, Cu(II) complexes often show enhanced activity due to redox properties .
  • Table 1 : Example Bioactivity Data
Metal IonMIC (μg/mL) E. coliMIC (μg/mL) S. aureus
Co(II)3264
Cu(II)1632
Free Ligand128256

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic findings for This compound derivatives?

  • Methodological Answer :

  • Case Study : If X-ray crystallography shows planar hydrazone geometry while NMR suggests conformational flexibility:
  • Step 1 : Perform variable-temperature NMR to detect dynamic behavior (e.g., restricted rotation around the C=N bond at low temperatures) .
  • Step 2 : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic effects .
  • General Workflow :

Cross-validate using multiple techniques (e.g., IR, single-crystal XRD).

Assess solvent effects on molecular conformation (e.g., DMSO vs. CHCl3_3).

Q. What strategies are effective for studying structure-activity relationships (SAR) of This compound analogs?

  • Methodological Answer :

  • Modification Sites :
  • Aromatic Ring : Introduce electron-withdrawing groups (e.g., –NO2_2) at para-positions to enhance electrophilicity .
  • Hydrazone Linker : Replace iodine with Br/Cl to assess halogen effects on bioactivity .
  • Assay Design :
  • Use dose-response curves (IC50_{50}) in enzyme inhibition studies (e.g., α-glucosidase for antidiabetic potential) .
  • Compare IC50_{50} values across analogs to identify critical substituents.

Data Contradiction Analysis Framework

  • Scenario : Conflicting reports on insulin-enhancing activity of vanadium complexes.
    • Step 1 : Replicate experiments using standardized protocols (e.g., STZ-induced diabetic rat model) .
    • Step 2 : Analyze metal-ligand stability constants (log β) to correlate coordination strength with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.